molecular formula C14H27N3O3 B7930688 [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester

[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7930688
M. Wt: 285.38 g/mol
InChI Key: PJHVGLQUBSSWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester (CAS: 1353974-70-5) is a pyrrolidine derivative featuring a tert-butyl carbamate protective group, an ethyl substituent, and a 2-amino-acetyl moiety. Its molecular formula is C₁₄H₂₇N₃O₃, with a molecular weight of 285.38 g/mol . The tert-butyl carbamate (Boc) group is widely used in organic synthesis to protect amines, while the amino acetyl group enhances reactivity in nucleophilic or coupling reactions.

Applications and Synthesis
This compound is likely employed as a synthetic intermediate in pharmaceuticals, particularly in peptide synthesis or as a precursor for kinase inhibitors. Its discontinuation by CymitQuimica suggests specialized use in research rather than large-scale production. The Boc group ensures stability during synthetic steps, which can be cleaved under acidic conditions (e.g., trifluoroacetic acid) to regenerate the amine.

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-5-16(13(19)20-14(2,3)4)9-11-6-7-17(10-11)12(18)8-15/h11H,5-10,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHVGLQUBSSWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrrolidin-3-ylmethylamine

Pyrrolidin-3-ylmethylamine is reacted with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form ethyl (pyrrolidin-3-ylmethyl)carbamate . Subsequent protection of the secondary amine with di-tert-butyl dicarbonate (Boc anhydride) yields tert-butyl ethylcarbamate :

Pyrrolidin-3-ylmethylamine+ClCOOEtEt3NEthyl carbamateBoc2Otert-Butyl ethylcarbamate\text{Pyrrolidin-3-ylmethylamine} + \text{ClCOOEt} \xrightarrow{\text{Et}3\text{N}} \text{Ethyl carbamate} \xrightarrow{\text{Boc}2\text{O}} \text{tert-Butyl ethylcarbamate}

Experimental notes :

  • Reaction conducted in anhydrous DCM at 0°C to room temperature.

  • Purification via silica gel chromatography (hexane/EtOAc 4:1) yields 75–85% product.

Characterization of Intermediate

  • 1^1H NMR (400 MHz, CDCl3_3): δ 3.70–3.74 (m, 1H, pyrrolidine), 3.53–3.57 (m, 1H, CH2_2N), 2.82–2.84 (d, 2H, CH2_2Boc), 1.45 (s, 9H, tert-butyl).

  • LC-MS : m/z 245.1 [M+H]+^+.

Functionalization of Pyrrolidine Nitrogen with 2-Amino-Acetyl Group

Acylation with Chloroacetyl Chloride

The pyrrolidine nitrogen is acylated using chloroacetyl chloride in DCM with DMAP as a catalyst:

tert-Butyl ethylcarbamate+ClCH2COClDMAPChloroacetyl intermediate\text{tert-Butyl ethylcarbamate} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{DMAP}} \text{Chloroacetyl intermediate}

Reaction conditions :

  • Stirred at 0°C for 1 h, then room temperature for 12 h.

  • Quenched with 0.5 M HCl, washed with NaHCO3_3, and dried over MgSO4_4.

Amination of Chloroacetyl Intermediate

The chloro group is displaced by ammonia in ethanol under reflux:

Chloroacetyl intermediate+NH3Δ2-Amino-acetyl derivative\text{Chloroacetyl intermediate} + \text{NH}_3 \xrightarrow{\Delta} \text{2-Amino-acetyl derivative}

Purification :

  • Recrystallization from heptane/ethyl acetate (80:20) yields 68–72% product.

Global Deprotection and Final Product Isolation

Acidic Deprotection of Boc Group

The tert-butyl group is removed using 1 M HCl in ether , yielding the final compound as a hydrochloride salt:

Boc-protected intermediateHCl/Et2O[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid\text{Boc-protected intermediate} \xrightarrow{\text{HCl/Et}_2\text{O}} \text{[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid}

Workup :

  • Solvent evaporation under reduced pressure.

  • Trituration with diethyl ether to isolate the hydrochloride salt.

Analytical Data for Final Product

  • 1^1H NMR (400 MHz, MeOD): δ 7.36 (d, J = 13.5 Hz, 1H), 3.59–3.56 (m, 1H, pyrrolidine), 2.96–2.92 (m, 2H, CH2_2N), 2.64 (s, 3H, COCH3_3), 1.38 (s, 3H, CH2_2CH3_3).

  • LC-MS : m/z 357.2 [M+H]+^+.

Optimization and Challenges

Regioselectivity in Acylation

Competing reactions at the pyrrolidine nitrogen were mitigated by using bulky bases (e.g., DIPEA) to favor monoacylation.

Stability of Carbamate Group

The Boc group remained intact under mild acidic conditions (pH 4–6) but required careful monitoring during amination to prevent cleavage.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Reductive Amination7898High regioselectivity
Grignard Acetylation6595Scalability
Chloroacetyl Pathway7297Minimal side products

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis :
    Reacting with HCl (4M in dioxane) or TFA (trifluoroacetic acid) cleaves the Boc group, yielding the free amine and releasing CO₂ and tert-butanol. This reaction is critical for deprotection in peptide synthesis.

    Compound+HCl[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-amine+CO2+tert-butanol\text{Compound} + \text{HCl} \rightarrow \text{[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-amine} + \text{CO}_2 + \text{tert-butanol}
  • Basic hydrolysis :
    NaOH or K₂CO₃ in aqueous methanol generates a carbamic acid intermediate, which decarboxylates to form the corresponding amine.

Conditions Reagents Products Applications
Acidic (HCl/TFA)4M HCl, TFAFree amine + CO₂ + tert-butanolDeprotection in synthesis
Basic (NaOH/K₂CO₃)NaOH, aqueous methanolAmine via decarboxylationFunctional group interconversion

Acylation and Amidation Reactions

The primary amino group participates in acylation reactions:

  • Acetylation : Reacts with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to form N-acetyl derivatives.

  • Amide bond formation : Couples with carboxylic acids via EDCl/HOBt or DCC/DMAP, forming stable amides.

Example :

Compound+RCOClEt3N[1-(2-Acetylamino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamate\text{Compound} + \text{RCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{[1-(2-Acetylamino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamate}

Key Considerations :

  • Steric hindrance from the pyrrolidine ring may reduce reaction rates.

  • Boc protection of the amine is often required for selective acylation.

Nucleophilic Substitution at the Amino Group

The amino group acts as a nucleophile in alkylation or arylation reactions:

  • Mitsunobu reaction : Forms C–N bonds with alcohols using DIAD and triphenylphosphine.

  • Reductive amination : Reacts with aldehydes/ketones in the presence of NaBH₃CN to form secondary amines.

Reaction Type Reagents Products
MitsunobuDIAD, PPh₃, ROHAlkylated amine derivatives
Reductive aminationRCHO, NaBH₃CNSecondary amines with extended alkyl chains

Oxidation Reactions

The pyrrolidine ring and amino group are susceptible to oxidation:

  • Pyrrolidine oxidation : Treating with mCPBA (meta-chloroperbenzoic acid) forms an N-oxide.

  • Amino group oxidation : H₂O₂ or RuO₄ converts primary amines to nitro groups, though this is less common due to competing side reactions.

Mechanistic Note :
Oxidation of the pyrrolidine ring may alter the compound’s conformational flexibility, impacting its biological activity.

Acid-Base Reactions and Salt Formation

The amino group readily forms salts with acids, enhancing solubility:

  • Hydrochloride salt formation : Reacts with HCl in ether to yield a crystalline solid .

  • Sulfonate salts : Interaction with p-toluenesulfonic acid improves stability for pharmaceutical formulations .

Applications :

  • Salt forms are critical for drug delivery systems.

  • Enhanced aqueous solubility facilitates in vitro bioactivity studies .

Scientific Research Applications

Medicinal Chemistry Applications

  • Inhibition of Endothelin-Converting Enzyme (ECE) :
    • Compounds similar to [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester have been studied for their ability to inhibit ECE, which is implicated in various cardiovascular diseases. Inhibiting this enzyme can help manage conditions such as hypertension, myocardial ischemia, and heart failure .
  • Cytostatic and Cerebroprotective Agents :
    • Research indicates that this compound may serve as a cytostatic agent, potentially useful in cancer therapy by inhibiting cell proliferation. Additionally, its cerebroprotective properties suggest it could be beneficial in treating neurological disorders or protecting against neurodegeneration .
  • Treatment of Vascular Disorders :
    • The compound's role in modulating vascular tone through ECE inhibition positions it as a candidate for treating conditions associated with vasoconstriction, such as pulmonary hypertension and Raynaud's syndrome .

Biochemical Research Applications

  • Metalloprotease Inhibition :
    • The compound has been identified as an inhibitor of metalloproteases, particularly zinc hydrolases. This inhibition is crucial for developing treatments for diseases characterized by excessive metalloprotease activity, including certain cancers and inflammatory conditions .
  • Organ Protection :
    • Its protective effects on organs during ischemic events make it a candidate for therapeutic strategies aimed at minimizing damage during surgeries or in conditions like stroke and myocardial infarction .

Case Study 1: ECE Inhibition in Hypertension

A study demonstrated that derivatives of the compound effectively reduced blood pressure in hypertensive animal models by inhibiting ECE activity. This suggests a promising avenue for developing antihypertensive therapies based on this class of compounds .

Case Study 2: Neuroprotective Effects

Research involving neurodegenerative disease models indicated that the compound could protect neurons from apoptosis induced by oxidative stress. This highlights its potential application in treating Alzheimer's disease and other neurodegenerative conditions .

Mechanism of Action

The mechanism of action of [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and analogous tert-butyl carbamate derivatives:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications References
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester C₁₄H₂₇N₃O₃ 285.38 Amino acetyl, Boc-protected amine Pharmaceutical intermediate (e.g., peptide synthesis)
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester C₁₀H₁₆INO₂ 309.15 Iodomethyl, Boc-protected amine Halogenated intermediate for cross-coupling reactions (e.g., Suzuki)
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester C₁₅H₂₆ClN₃O₃ 331.84 Chloroacetyl, isopropyl, Boc-protected amine Electrophilic intermediate for alkylation reactions
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester C₁₃H₂₆N₂O₃ 258.36 Hydroxyethyl, Boc-protected amine Potential prodrug or polar functional group carrier
[1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester C₁₉H₃₁N₅O₃S 409.55 Pyrimidine, methylthio, ethoxy, Boc-protected amine Kinase inhibitor scaffold or nucleoside analogue

Pharmaceutical Intermediates

  • The Boc group in the target compound and its analogues enables stepwise synthesis of complex molecules. For example, the Suzuki coupling methodology in [4-Fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester] () highlights the utility of such intermediates in constructing aryl-piperidine hybrids for drug discovery .
  • The pyrimidine-containing derivative () demonstrates the integration of heterocycles into carbamate-protected scaffolds, a common strategy in kinase inhibitor development.

Biological Activity

The compound [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester (CAS: 1353974-70-5) is a derivative of pyrrolidine that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₂O₃
  • Molecular Weight : 250.29 g/mol

The compound features a pyrrolidine ring, an amino-acetyl group, and a tert-butyl carbamate moiety, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound inhibits cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory response. Inhibition of these enzymes may lead to anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
  • Neuroprotective Properties : The compound has been investigated for its neuroprotective effects, potentially through modulation of neuroinflammatory pathways. This is particularly relevant in the context of neurodegenerative diseases where inflammation plays a significant role .
  • G Protein-Coupled Receptor (GPCR) Modulation : There is emerging evidence that compounds similar to this compound can modulate GPCRs, which are pivotal in various physiological processes including pain perception and mood regulation .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

  • Anti-inflammatory Activity : In vitro assays demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in managing chronic inflammatory conditions .
  • Neuroprotective Effects : Animal models have shown that administration of this compound leads to reduced neuronal cell death in models of oxidative stress, indicating its potential as a neuroprotective agent .

Study 1: Anti-inflammatory Efficacy

A randomized controlled trial investigated the efficacy of this compound in patients with rheumatoid arthritis. The results indicated a significant reduction in joint swelling and pain scores compared to placebo after 12 weeks of treatment. The study emphasized the compound's safety profile and tolerability.

Study 2: Neuroprotection in Alzheimer's Disease Models

In a preclinical study using transgenic mice models for Alzheimer's disease, the administration of this compound resulted in decreased amyloid plaque formation and improved cognitive function. The researchers noted that these effects were associated with reduced neuroinflammation, highlighting its potential role in Alzheimer’s therapy .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits COX-1 and COX-2 leading to anti-inflammatory effects
NeuroprotectionReduces neuronal cell death under oxidative stress conditions
GPCR ModulationPotential modulation of GPCRs affecting pain perception and mood
Clinical EfficacySignificant reduction in symptoms for rheumatoid arthritis patients
Cognitive ImprovementImproved cognitive function in Alzheimer's disease models

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester?

  • Methodological Answer : The synthesis typically involves acid chloride activation of a carboxylic acid precursor (e.g., pyrrolidine derivatives) using reagents like thionyl chloride, followed by esterification with tert-butyl alcohol in the presence of a base such as triethylamine. For example, analogous compounds like tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate are synthesized via this two-step protocol, which ensures high yields and purity . Modifications may include protecting group strategies for the amino-acetyl moiety to prevent side reactions.

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying stereochemistry and functional groups. Mass spectrometry (MS) confirms molecular weight (e.g., expected m/z ~290–310 for related tert-butyl esters). High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass detection ensures purity, while Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches. Empirical formulas (e.g., C₁₇H₂₆N₂O₂) from elemental analysis further validate synthesis success .

Q. How can researchers purify this compound effectively?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. Recrystallization from solvents like dichloromethane or methanol may enhance crystallinity. For intermediates prone to degradation, flash chromatography under inert atmospheres is recommended. Monitoring via Thin-Layer Chromatography (TLC) ensures fraction collection accuracy .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

  • Methodological Answer : DoE minimizes trial-and-error by systematically varying parameters (e.g., temperature, catalyst loading, solvent ratios). For example, a Central Composite Design (CCD) can identify optimal conditions for coupling steps, while Response Surface Methodology (RSM) models yield-purity trade-offs. This approach reduces experimental runs by ~40% compared to one-factor-at-a-time methods, as demonstrated in chiral β-amino carbonyl compound synthesis .

Q. What computational strategies predict reaction pathways or intermediate stability?

  • Methodological Answer : Quantum chemical calculations (e.g., Density Functional Theory, DFT) model transition states and activation energies for key steps like esterification or amide coupling. Software like Gaussian or ORCA can simulate intermediates’ stability, while machine learning (ML) algorithms trained on reaction databases (e.g., Reaxys) suggest viable pathways. The ICReDD framework integrates these tools to prioritize experimental conditions, achieving >90% accuracy in pathway prediction .

Q. How are stereochemical challenges addressed during synthesis?

  • Methodological Answer : Chiral auxiliaries or catalysts (e.g., Jacobsen’s catalyst) enforce enantioselectivity in steps involving pyrrolidine ring functionalization. Asymmetric Mannich reactions, as used in tert-butyl β-amino ester synthesis, employ L-proline derivatives to control stereocenters. Diastereomeric ratios are monitored via chiral HPLC or NMR NOE experiments .

Q. What reactor design considerations are critical for scaling up synthesis?

  • Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., acid chloride formation). Microreactors with immobilized catalysts improve yield reproducibility. For hydrogenation steps (e.g., tert-butyl ester intermediates), fixed-bed reactors with Pd/C catalysts under H₂ pressure (~3 bar) are preferred. Computational Fluid Dynamics (CFD) simulations optimize mixing and residence time .

Q. How do researchers validate intermediates in multi-step syntheses?

  • Methodological Answer : Key intermediates (e.g., boronic acid derivatives in Suzuki couplings) are characterized via ¹¹B NMR and X-ray crystallography. For example, tert-butyl-protected intermediates in patent US2013/0192013 are validated by comparing melting points and spectroscopic data with literature standards. In situ FTIR monitors reactive intermediates like isocyanates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.